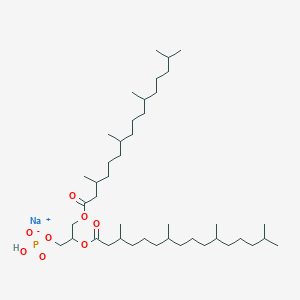
1,2-Diphytanoyl-sn-glycero-3-phosphate (sodium salt)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Diphytanoyl-sn-glycero-3-phosphate (sodium salt) is a synthetic phospholipid compound. It is characterized by its unique structure, which includes two phytanoyl chains attached to a glycerol backbone, with a phosphate group esterified to the third carbon of the glycerol. This compound is often used in biochemical and biophysical studies due to its stability and unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diphytanoyl-sn-glycero-3-phosphate (sodium salt) typically involves the esterification of glycerol with phytanoyl chloride in the presence of a base, followed by phosphorylation. The reaction conditions often include:
Temperature: Typically carried out at room temperature.
Solvent: Commonly used solvents include dichloromethane or chloroform.
Catalyst: A base such as pyridine or triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large-scale esterification of glycerol with phytanoyl chloride.
Purification: The product is purified using techniques such as column chromatography or recrystallization.
Quality Control: Ensuring the purity and consistency of the product through rigorous quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Diphytanoyl-sn-glycero-3-phosphate (sodium salt) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphatidic acid derivatives.
Hydrolysis: Hydrolysis of the ester bonds can yield glycerol and phytanoyl acids.
Substitution: The phosphate group can participate in substitution reactions to form different phospholipid derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
Hydrolyzing Agents: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Substitution Reagents: Various nucleophiles, depending on the desired substitution product.
Major Products
Phosphatidic Acid Derivatives: Formed through oxidation.
Glycerol and Phytanoyl Acids: Formed through hydrolysis.
Substituted Phospholipids: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
1,2-Diphytanoyl-sn-glycero-3-phosphate (sodium salt) has a wide range of applications in scientific research:
Chemistry: Used as a standard in mass spectrometry for the quantification of phosphatidic acids.
Biology: Utilized in the study of lipid bilayers and membrane dynamics.
Medicine: Investigated for its potential role in drug delivery systems due to its biocompatibility.
Industry: Employed in the formulation of liposomes and other lipid-based delivery systems.
Mecanismo De Acción
The mechanism of action of 1,2-Diphytanoyl-sn-glycero-3-phosphate (sodium salt) involves its incorporation into lipid bilayers, where it can influence membrane properties such as fluidity and permeability. The compound interacts with membrane proteins and can modulate their activity, affecting various cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dioleoyl-sn-glycero-3-phosphate (sodium salt): Another phospholipid with oleoyl chains instead of phytanoyl chains.
1,2-Dipalmitoyl-sn-glycero-3-phosphate (sodium salt): Contains palmitoyl chains and is commonly used in studies of membrane dynamics.
1,2-Diphytanoyl-sn-glycero-3-phosphocholine: Similar structure but with a choline head group instead of a phosphate group.
Uniqueness
1,2-Diphytanoyl-sn-glycero-3-phosphate (sodium salt) is unique due to its phytanoyl chains, which provide greater stability and resistance to oxidation compared to other phospholipids. This makes it particularly useful in studies requiring stable lipid bilayers.
Propiedades
IUPAC Name |
sodium;2,3-bis(3,7,11,15-tetramethylhexadecanoyloxy)propyl hydrogen phosphate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H85O8P.Na/c1-33(2)17-11-19-35(5)21-13-23-37(7)25-15-27-39(9)29-42(44)49-31-41(32-50-52(46,47)48)51-43(45)30-40(10)28-16-26-38(8)24-14-22-36(6)20-12-18-34(3)4;/h33-41H,11-32H2,1-10H3,(H2,46,47,48);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEIUEUKNXXGRQS-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)OCC(COP(=O)(O)[O-])OC(=O)CC(C)CCCC(C)CCCC(C)CCCC(C)C.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H84NaO8P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
783.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-one](/img/structure/B12074020.png)



![3-Chloro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B12074040.png)



![[(2R,3S,4S,5S,6R)-6-[[(3Z,5Z,8R,9Z,11S,12R,13Z,15Z,18S)-12-[(3R,4S,5R)-3,4-dihydroxy-6,6-dimethyl-5-[2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propanoyl]oxyoxan-2-yl]oxy-11-ethyl-8-hydroxy-18-[(1R)-1-hydroxyethyl]-9,13,15-trimethyl-2-oxo-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate](/img/structure/B12074083.png)
![3'-O-[(Propan-2-ylidene)amino]-thymidine 5'-triphosphate](/img/structure/B12074087.png)

![2-Methyl-4-(thiophen-2-yl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B12074106.png)

